cisplatin
Description
Cisplatin (cis-diamminedichloroplatinum(II)) is a platinum-based chemotherapeutic agent first approved in 1976. It exerts anticancer effects by forming intra- and inter-strand DNA crosslinks, triggering apoptosis in rapidly dividing cells . Clinically, this compound is used to treat solid tumors, including testicular, ovarian, lung, and head and neck cancers.
Properties
IUPAC Name |
azane;dichloroplatinum(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.2H3N.Pt/h2*1H;2*1H3;/q;;;;+4/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJGASKRWFKGMV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.Cl[Pt+2]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6N2Pt+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15663-27-1 | |
| Record name | Cisplatin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00515 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Peyrone’s Initial Synthesis (1845)
Michel Peyrone first synthesized this compound by treating potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with aqueous ammonia. The reaction produced a yellow precipitate initially termed "Peyrone’s chloride," later confirmed as cis-[PtCl₂(NH₃)₂]. However, this method suffered from low reproducibility due to competing reactions forming Magnus’ green salt ([Pt(NH₃)₄][PtCl₄]) and transplatin (trans-[PtCl₂(NH₃)₂]).
Key Reaction:
Purification challenges necessitated multiple recrystallizations, reducing yields to <30%.
Dhara’s Method (1970): A Paradigm Shift
Reaction Mechanism and Steps
S.C. Dhara’s landmark method addressed purity and scalability issues by introducing iodide intermediates:
-
Iodide Substitution:
KI converts [PtCl₄]²⁻ to [PtI₄]²⁻, forming a dark brown solution.
-
Ammonia Addition:
Yellow cis-[PtI₂(NH₃)₂] precipitates, isolated via filtration.
-
Silver Nitrate Treatment:
AgI removal eliminates iodide impurities.
-
Chloride Reconstitution:
Advantages and Limitations
Modern Synthetic Innovations
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction between K₂[PtCl₄] and ammonium acetate, completing in 15 minutes vs. 24 hours conventionally. This method bypasses Magnus’ green salt formation, yielding 95% pure this compound.
Conditions:
Flow Chemistry Approaches
Continuous-flow systems enhance scalability by maintaining precise stoichiometry and temperature control. A 2022 adaptation of Dhara’s method achieved 98% yield at 50 g/hour throughput.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time | Key Limitations |
|---|---|---|---|---|
| Peyrone (1845) | 20–30 | 60–70 | 24–48 h | Byproduct formation |
| Dhara (1970) | 70–85 | 90–95 | 8–12 h | Silver contamination |
| Microwave (2010s) | 85–89 | 95–98 | 0.25 h | High energy input |
| Flow Chemistry | 95–98 | >99 | Continuous | Equipment cost |
Challenges in Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions: cisplatin undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, thiourea, or phosphines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation to form platinum(IV) complexes or reduction to form platinum(0) complexes.
Coordination Reactions: The compound can form coordination complexes with various ligands, leading to the formation of new compounds with different properties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like silver nitrate (AgNO3) to remove chloride ions, followed by the addition of the desired ligand.
Oxidation Reactions: Often involve oxidizing agents such as hydrogen peroxide (H2O2) or chlorine (Cl2).
Reduction Reactions: Can be carried out using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2).
Major Products Formed:
Substitution Products: trans-[Pt(NH3)2(L)2] where L is the substituting ligand.
Oxidation Products: Platinum(IV) complexes such as [Pt(NH3)2Cl4].
Reduction Products: Platinum(0) complexes or nanoparticles.
Scientific Research Applications
Clinical Applications
Cisplatin is utilized in various treatment regimens for multiple cancers. Below are some key applications:
- Testicular Cancer : this compound is a standard treatment for testicular germ cell tumors, often combined with other agents like etoposide and bleomycin (BEP regimen). Studies show that this combination has significantly improved survival rates .
- Ovarian Cancer : It is commonly used in combination with paclitaxel as a first-line treatment for advanced ovarian cancer. This regimen has demonstrated high response rates post-surgery .
- Non-Small Cell Lung Cancer (NSCLC) : this compound is effective as part of combination therapy for NSCLC, particularly when paired with drugs like paclitaxel or gemcitabine. Clinical trials indicate improved survival rates with this compound-containing regimens compared to those without .
- Head and Neck Cancers : In patients with locally advanced head and neck squamous cell carcinoma (HNSCC), this compound combined with radiotherapy has shown promising survival outcomes .
Combination Therapies
To enhance efficacy and overcome resistance, this compound is often used in combination with other agents:
- This compound and Gemcitabine : This combination has been explored for its effectiveness against various cancers, including bladder cancer and non-small cell lung cancer. Studies indicate that it can improve overall survival compared to single-agent therapies .
- This compound and Novel Agents : Recent research has investigated the use of this compound alongside novel compounds like basic violet 10 (BV10), which enhances its anticancer effects while minimizing additional toxicity .
Case Studies
- Head and Neck Squamous Cell Carcinoma :
- Renal Toxicity :
Side Effects and Resistance
While this compound is effective, it is associated with significant side effects including nephrotoxicity, nausea, vomiting, and myelosuppression. Strategies to mitigate these effects include hydration protocols and the use of protective agents like amifostine .
Resistance mechanisms include:
- Enhanced DNA repair capabilities in tumor cells.
- Increased drug efflux via transport proteins.
- Altered cellular uptake mechanisms.
Research continues to focus on overcoming these resistance pathways through novel drug formulations and combinatorial approaches .
Summary Table: Efficacy of this compound Across Cancers
| Cancer Type | Standard Treatment Regimen | Response Rate (%) | Notes |
|---|---|---|---|
| Testicular Cancer | BEP (this compound + Etoposide + Bleomycin) | ~90 | High cure rate |
| Ovarian Cancer | This compound + Paclitaxel | 70-80 | Effective post-cytoreduction |
| NSCLC | This compound + Gemcitabine | Variable | Improved survival over single agents |
| Head and Neck Cancers | This compound + Radiotherapy | 58-73 | Dose-dependent outcomes |
Mechanism of Action
The mechanism of action of cisplatin in biological systems involves its interaction with DNA and proteins. The compound can form cross-links with DNA, leading to the inhibition of DNA replication and transcription. This results in the induction of apoptosis (programmed cell death) in cancer cells. The molecular targets include guanine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Lipoplatin (Cisplatin Lipid Complex)
Lipoplatin, a liposomal formulation of this compound (9% this compound, 91% lipids), reduces systemic toxicity while enhancing tumor targeting. A meta-analysis of five clinical trials (523 patients) demonstrated that lipoplatin improved survival and reduced nephrotoxicity and myelosuppression compared to this compound in non-small cell lung cancer (NSCLC) and head/neck cancers .
Key Data:
| Parameter | This compound | Lipoplatin |
|---|---|---|
| Nephrotoxicity (%) | 18–25 | 5–8 |
| Survival (1-year) | 35–40% | 45–50% |
Parishin A (Natural Compound)
In oral squamous cell carcinoma, Parishin A (80 µM) achieved colony formation inhibition comparable to this compound (50 µM).
Coumarin–Palladium(II) Complexes (C1, C2)
These palladium-based complexes showed superior cytotoxicity to this compound in A549 (lung) and Panc-1 (pancreatic) cancer cells. Against FemX (melanoma) cells, their activity matched this compound (IC50 ~1.3–2.5 µM) .
IC50 Values (µM):
| Cell Line | This compound | C1 | C2 |
|---|---|---|---|
| A549 | 5.2 | 3.1 | 3.4 |
| Panc-1 | 6.8 | 4.0 | 4.2 |
Oxaliplatin
Oxaliplatin, a third-generation platinum drug, exhibits distinct resistance mechanisms. Unlike this compound, oxaliplatin retains efficacy in cells with high glutathione levels or impaired this compound uptake. However, cross-resistance occurs in cell lines with defective DNA repair pathways common to both drugs .
Transplatin (this compound Isomer)
The trans-isomer of this compound is clinically ineffective due to divergent gene expression profiles. This compound upregulated 105 transcripts linked to apoptosis, while transplatin activated 64 transcripts associated with pro-survival pathways .
Gallium and Tin-Based Compounds
- Gallium(III) complexes : Showed selectivity 10–20× higher than this compound in DLD-1 (colon) cancer cells (IC50 = 5.49 µM vs. This compound’s 5.14 µM) and lower toxicity to fibroblasts .
- Tin compound 24 : Exhibited IC50 values 17–104× lower than this compound in multiple cell lines (0.037–0.085 µM) .
Combination Therapies
- Hit 1 (ERCC1-XPF inhibitor) : Enhanced this compound efficacy by blocking DNA crosslink repair, increasing persistent DNA damage from 1–5% to >20% after 72 hours .
- Mulberry leaf extracts: Synergized with this compound, doubling apoptosis rates in gastric adenocarcinoma cells .
Clinical and Preclinical Insights
Toxicity Profiles
| Compound | Nephrotoxicity | Neurotoxicity | Myelosuppression |
|---|---|---|---|
| This compound | High | High | Moderate |
| Lipoplatin | Low | Low | Low |
| Oxaliplatin | Low | High | Low |
Resistance Mechanisms
Q & A
Q. Q1. What are the primary molecular mechanisms underlying cisplatin’s anti-tumor activity, and how can these be experimentally validated?
Methodological Answer: this compound exerts cytotoxicity via DNA crosslinking, forming platinum-DNA adducts that trigger apoptosis. To validate this:
Q. Q2. What are the standard in vitro and in vivo models for evaluating this compound efficacy and toxicity?
Methodological Answer:
- In vitro : Use cancer cell lines (e.g., ovarian A2780, lung H460) with IC50 determination via MTT assays. Include renal proximal tubular cells (e.g., HK-2) to model nephrotoxicity .
- In vivo : Employ xenograft models (e.g., nude mice with subcutaneous tumors) for efficacy. For toxicity, monitor serum creatinine (kidney) and auditory brainstem responses (ototoxicity) in rodent models .
Q. Q3. How can researchers mitigate this compound-induced nephrotoxicity in preclinical studies?
Methodological Answer:
- Co-administer antioxidants (e.g., N-acetylcysteine) or renoprotective agents (e.g., sodium thiosulfate) .
- Use pharmacokinetic optimization : Adjust dosing schedules (e.g., hydration protocols) to reduce renal platinum accumulation .
- Validate via histopathology (e.g., tubular necrosis scoring) and biomarkers (KIM-1, NGAL) .
Advanced Research Questions
Q. Q4. What experimental strategies address this compound resistance in hypoxic tumor microenvironments?
Methodological Answer:
- Hypoxia-mimetic assays : Treat cells with CoCl2 or use hypoxia chambers (<1% O2) to study resistance mechanisms (e.g., HIF-1α upregulation) .
- Combine this compound with hypoxia-activated prodrugs (e.g., tirapazamine) and validate via clonogenic survival assays .
- Analyze drug penetration using mass spectrometry imaging in 3D tumor spheroids .
Q. Q5. How can nanoparticle formulations improve this compound’s therapeutic index?
Methodological Answer:
- Synthesize this compound-loaded nanoparticles (e.g., PLGA or liposomal carriers) and characterize encapsulation efficiency via HPLC .
- Compare biodistribution using radiolabeled this compound (e.g., 195mPt) in murine models .
- Assess toxicity reduction through comparative histopathology (kidney, liver) and efficacy via tumor growth inhibition rates .
Q. Q6. What statistical approaches resolve contradictions in this compound combination therapy datasets?
Methodological Answer:
- Apply synergy analysis (e.g., Chou-Talalay method) to distinguish additive vs. synergistic effects .
- Use multivariate regression to control confounding variables (e.g., patient age, prior treatments) in clinical data .
- Validate findings via Bayesian meta-analysis of independent studies, prioritizing RCTs with standardized dosing .
Methodological Guidance Tables
Q. Table 1. Key Assays for this compound Mechanism Validation
| Assay | Application | Reference |
|---|---|---|
| ICP-MS | Platinum-DNA adduct quantification | |
| Comet assay | DNA strand break detection | |
| RNA-seq | Transcriptomic profiling of resistance |
Q. Table 2. Nanoparticle Formulation Parameters
| Parameter | Optimal Range | Analysis Method |
|---|---|---|
| Encapsulation efficiency | >80% | HPLC |
| Particle size | 80–150 nm | DLS |
| Drug release | Sustained (>24 hrs) | Dialysis |
Critical Considerations for Experimental Design
- Dose optimization : Conduct pilot studies to establish MTD (maximum tolerated dose) in vivo, balancing efficacy and toxicity .
- Control groups : Include vehicle controls and platinum-resistant cell lines (e.g., CP70) to isolate resistance mechanisms .
- Data transparency : Publish raw datasets (e.g., RNA-seq counts) in repositories like GEO for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
